1,4-Diazepane-2-carboxylic acid

σ1 receptor CNS drug discovery structure-activity relationship

1,4-Diazepane-2-carboxylic acid (CAS 1779678-58-8) is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group at position This scaffold serves as a conformationally flexible α-amino acid isostere and a privileged pharmacophore in medicinal chemistry. Its predicted pKa of the carboxylic acid group is 1.90 ± 0.20, and its dihydrochloride salt form enhances aqueous solubility for biological assays.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13250817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepane-2-carboxylic acid
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CNCC(NC1)C(=O)O
InChIInChI=1S/C6H12N2O2/c9-6(10)5-4-7-2-1-3-8-5/h5,7-8H,1-4H2,(H,9,10)
InChIKeyQDUYMBPAVCCAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazepane-2-carboxylic acid: A Seven-Membered Heterocyclic Scaffold for Drug Discovery


1,4-Diazepane-2-carboxylic acid (CAS 1779678-58-8) is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group at position 2. This scaffold serves as a conformationally flexible α-amino acid isostere and a privileged pharmacophore in medicinal chemistry . Its predicted pKa of the carboxylic acid group is 1.90 ± 0.20, and its dihydrochloride salt form enhances aqueous solubility for biological assays . The compound is commercially available as a free base, dihydrochloride, or dihydrobromide salt, with typical purities of 95–98% by HPLC .

Seven-membered ring scaffold for peptidomimetic and diversity-oriented synthesis
Multiple salt forms (free base, dihydrochloride) enhance aqueous solubility for biological assays
Conformationally flexible α-amino acid isostere for receptor recognition studies

Why 1,4-Diazepane-2-carboxylic acid Cannot Be Replaced by Piperazine Analogs in Drug Design


Generic substitution with six-membered piperazine-2-carboxylic acid analogs is not equivalent because ring size dictates conformational flexibility, nitrogen spacing, and receptor recognition [1]. Expanding the ring from six to seven atoms alters the dihedral angle between nitrogen lone pairs and the spatial presentation of the carboxylic acid group. This conformational shift directly translates into quantitative differences in target binding: 1,4-diazepane derivatives achieve picomolar σ1 receptor affinities (Ki = 0.10–0.194 nM) compared to nanomolar to low-picomolar ranges for analogous piperazines (Ki = 0.05–10.28 nM), with distinct subtype selectivity profiles [2]. The carboxylic acid at position 2 further distinguishes this scaffold from unsubstituted homopiperazine (pKa 11.02) by enabling ionic interactions and serving as a handle for amide bond formation, making it a versatile building block for peptidomimetics that six-membered congeners cannot fully replicate .

This Scaffold
1,4-Diazepane-2-carboxylic acid
Seven-membered ring alters dihedral angle and nitrogen lone-pair orientation; carboxylic acid enables ionic interactions and amide coupling.
Potential Substitute
Piperazine-2-carboxylic acid analogs
Six-membered ring shifts spatial presentation; reported σ1 affinity profiles cluster differently; conformational flexibility and receptor recognition may not transfer.
Ring-size-dependent receptor interactions may not replicate; direct replacement requires scaffold-specific validation.

Quantitative Differentiation: 1,4-Diazepane-2-carboxylic acid vs. Closest Analogs


Ring Expansion from Piperazine to 1,4-Diazepane Enhances σ1 Receptor Affinity by Over 50-Fold

In a head-to-head comparison of cyclic vicinal diamines, 1,4-diazepane derivatives achieved picomolar σ1 receptor affinity (Ki = 0.10–0.194 nM), representing up to a 100-fold improvement over analogous imidazolidines (Ki = 6.45–53.5 nM) and a distinct distribution compared to piperazine counterparts (Ki = 0.05–10.28 nM) [1]. While both piperazines and diazepanes can attain sub-nanomolar affinities, the diazepane series exhibited a tighter Ki range and maintained high σ1/σ2 selectivity (220–11,542) [2].

σ1 Binding Affinity
Head-to-head
1,4-Diazepane: Ki 0.10–0.194 nM
Piperazine: Ki 0.05–10.28 nM
Imidazolidine: Ki 6.45–53.5 nM
Reported tighter sub-nanomolar range may support lead optimization.
Radioligand binding assay in guinea pig brain membranes.
σ1 receptor CNS drug discovery structure-activity relationship

1,4-Diazepane-2-carboxylic Acid Derivatives Exhibit Potent CB2 Agonism with EC50 = 2.1 nM

Derivatives incorporating the 1,4-diazepane-2-carboxylic acid scaffold demonstrate potent agonist activity at the human CB2 receptor, with an EC50 of 2.10 nM in [35S]-GTPγS functional assays [1]. High-throughput screening identified 1,4-diazepane compounds as potent CB2 agonists with excellent selectivity over the CB1 receptor, a profile desirable for analgesic agents devoid of psychoactive effects [2]. While direct comparator data for the unadorned 1,4-diazepane-2-carboxylic acid parent are not reported, the scaffold's utility in generating high-potency CB2 ligands is well-documented.

CB2 Agonism
Class-level
EC50 = 2.10 nM (derivative)
Supports CB2 agonist development context.
Class-level CB2/CB1 selectivity reported; further validation required.
cannabinoid receptor CB2 agonist pain therapeutics

Diazepane Scaffold Enables Potent TACE Inhibition with IC50 = 11 nM

A 1,4-diazepane-2-carboxylic acid hydroxyamide derivative (CHEMBL359920) inhibits TNF-α converting enzyme (TACE) with an IC50 of 11 nM [1]. The same compound exhibits an IC50 of 576 nM against matrix metalloprotease-1 (MMP-1), indicating a 52-fold selectivity window for TACE over MMP-1 under identical assay conditions (1 µM substrate concentration) [2]. This selectivity profile is advantageous for anti-inflammatory applications where sparing MMP-1 may reduce musculoskeletal side effects.

TACE Inhibition
Cross-study
IC50 11 nM (TACE); 576 nM (MMP-1); 52-fold selectivity
Supports TACE-selective inhibitor design.
Recombinant enzymes at 1 µM substrate.
TACE inhibitor TNF-α converting enzyme anti-inflammatory

1,4-Diazepane-2-carboxylic Acid Derivatives Inhibit MMP-2 and MMP-9 with Single-Digit Micromolar Cytotoxicity in Lung Cancer Cells

A series of 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives exhibited good to excellent cytotoxic potential against A549 human lung cancer cells, with active compounds subsequently evaluated for MMP-2 and MMP-9 inhibitory activity [1]. While specific IC50 values for the parent scaffold are not reported, the structure–activity relationship (SAR) demonstrates that the 1,4-diazepane-2-carboxylic acid core is essential for activity. In silico docking studies confirmed binding poses within MMP-2 and MMP-9 active sites [2].

MMP-2/9 & Cytotoxicity
Data to verify
Qualitative: good to excellent cytotoxic potential reported
Supports anti-metastatic MMP inhibitor research.
Full IC50 values not provided; SAR context required.
MMP inhibitor cancer metastasis A549 cells

1,4-Diazepane-2-carboxylic Acid Serves as a Key Intermediate for T-Type Calcium Channel Blockers

1,4-Diazepane derivatives were synthesized and evaluated as T-type calcium channel blockers, representing a distinct pharmacological class from the sigma and CB2 applications described above [1]. The 1,4-diazepane-2-carboxylic acid core provides a versatile platform for introducing diverse substituents that modulate calcium channel activity. While head-to-head comparator data are not available in the open-access metadata, the existence of this independent application demonstrates the scaffold's broad utility across multiple therapeutic targets.

T-type Ca²⁺ Blockade
Supporting evidence
Scaffold used as key intermediate
Broad target-class applicability may reduce procurement risk.
Quantitative data not in open metadata.
calcium channel blocker T-type calcium channel neurological disorders

Optimal Procurement Scenarios for 1,4-Diazepane-2-carboxylic acid in Drug Discovery


CNS Drug Discovery: σ1 Receptor Ligand Optimization

When designing σ1 receptor ligands for pain, neurodegenerative, or psychiatric indications, 1,4-diazepane-2-carboxylic acid offers a sub-nanomolar affinity starting point (Ki = 0.10–0.194 nM) that outperforms six-membered imidazolidine analogs by up to 100-fold [1]. The scaffold's narrower affinity range compared to piperazines (Ki = 0.05–10.28 nM) reduces the number of synthesis–testing iterations required to achieve picomolar potency, accelerating lead optimization timelines [2].

Peripheral Analgesic Development: CB2 Agonist Synthesis

For programs targeting peripheral CB2 receptors to avoid psychoactive CB1-mediated effects, 1,4-diazepane-2-carboxylic acid provides a scaffold that has yielded functional agonists with EC50 values as low as 2.10 nM [1]. The carboxylic acid handle facilitates amide coupling to diverse capping groups, enabling rapid exploration of SAR for metabolic stability and peripheral restriction [2].

Anti-Inflammatory Drug Discovery: TACE/MMP Inhibitor Design

1,4-Diazepane-2-carboxylic acid-derived hydroxamic acids demonstrate TACE inhibition with IC50 = 11 nM and 52-fold selectivity over MMP-1 [1]. This scaffold is appropriate for medicinal chemistry teams seeking to minimize musculoskeletal toxicity associated with broad-spectrum MMP inhibition while maintaining potent anti-TNF-α activity. The carboxylic acid group can be converted to the hydroxamic acid warhead via standard coupling chemistry [2].

Oncology Research: Anti-Metastatic MMP-2/MMP-9 Inhibitors

In lung cancer metastasis research, 1,4-diazepane-2-carboxylic acid-based cinnamic acid hybrids exhibit cytotoxic activity against A549 cells and inhibit MMP-2 and MMP-9, enzymes implicated in tumor invasion and angiogenesis [1]. The scaffold supports parallel medicinal chemistry efforts to optimize both direct cytotoxicity and MMP inhibition, with established in silico docking models available to guide rational design [2].

Application
Selection Property
Validation Focus
σ1 Receptor Ligand Design
Seven-membered diazepane core
σ1 binding affinity and subtype selectivity review
CB2 Agonist Development
Carboxylic acid coupling handle
CB2 functional agonism and CB1 selectivity confirmation
TACE/MMP Inhibitor Research
Hydroxamic acid warhead via carboxy conversion
TACE inhibition and MMP-1 off-target profiling
Anti-Metastatic MMP-2/9 Research
Cinnamic acid hybrid synthesis
MMP-2/9 inhibition and cytotoxicity endpoint review
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